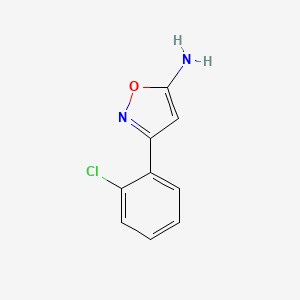

3-(2-Chlorophenyl)isoxazol-5-amine

CAS No.: 27025-74-7

Cat. No.: VC2019496

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27025-74-7 |

|---|---|

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 |

| Standard InChI Key | VWFWYFUDDUOJFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)Cl |

Introduction

Chemical Identity and Structure

3-(2-Chlorophenyl)isoxazol-5-amine is characterized by its unique heterocyclic structure consisting of an isoxazole ring with an amino group at the 5-position and a 2-chlorophenyl substituent at the 3-position. The compound belongs to the class of arylisoxazoles, which are known for their diverse biological activities and synthetic utility. The position of the chlorine atom on the phenyl ring at the ortho position distinguishes this compound from its structural isomers, contributing to its specific chemical behavior and applications.

The chemical structure can be represented through various notations as shown in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-chlorophenyl)-1,2-oxazol-5-amine |

| CAS Number | 27025-74-7 |

| Molecular Formula | C₉H₇ClN₂O |

| InChI | InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 |

| InChIKey | VWFWYFUDDUOJFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)N)Cl |

The compound features a five-membered isoxazole ring with nitrogen and oxygen atoms in adjacent positions, creating a 1,2-oxazole structure. The amino group at position 5 provides nucleophilic properties that are important for many of its synthetic applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(2-Chlorophenyl)isoxazol-5-amine is essential for evaluating its potential applications and handling requirements. The compound exhibits specific characteristics that influence its behavior in various chemical environments.

| Property | Value |

|---|---|

| Molecular Weight | 194.62 g/mol |

| Density | 1.227 g/cm³ |

| Boiling Point | 220.376°C at 760 mmHg |

| LogP | 3.15840 |

| PSA (Polar Surface Area) | 52.05000 |

| Appearance | Solid |

The LogP value of 3.15840 indicates moderate lipophilicity, suggesting the compound has a reasonable balance between hydrophilic and lipophilic properties. This characteristic is particularly important in pharmaceutical applications as it affects membrane permeability and bioavailability. The polar surface area (PSA) of 52.05000 provides insight into the compound's hydrogen bonding capacity and its potential for biological activity .

The compound demonstrates stability under standard laboratory conditions while maintaining reactivity at the amino group and isoxazole ring, making it valuable for various synthetic transformations .

Applications and Uses

3-(2-Chlorophenyl)isoxazol-5-amine serves as a versatile building block across multiple scientific disciplines, with particular prominence in the following areas:

Pharmaceutical Research and Development

The compound has found significant applications in medicinal chemistry as a key intermediate in the synthesis of pharmaceuticals. Its structural features make it particularly valuable in the development of:

-

Anti-inflammatory medications, where the isoxazole moiety contributes to the inhibition of inflammatory pathways

-

Analgesic compounds that target pain receptors

-

Potential antibacterial and antifungal agents

Research indicates that compounds containing the isoxazole scaffold, including 3-(2-Chlorophenyl)isoxazol-5-amine, may exhibit pharmacological activities relevant to treating various medical conditions .

Agricultural Chemistry Applications

In the field of agriculture, this compound serves as an intermediate in the synthesis of:

-

Herbicides that target specific plant metabolic pathways

-

Pesticides designed to control agricultural pests

-

Plant growth regulators that can enhance crop yields

The compound's structural features contribute to the specificity and efficacy of the resulting agrochemical products, making it a valuable precursor in crop protection research .

Materials Science and Polymer Chemistry

The compound has emerged as a component in the development of:

-

Novel polymeric materials with enhanced physical properties

-

Specialized coatings that provide protection against environmental factors

-

Functional materials with specific reactive sites

These applications leverage the compound's reactive functional groups and structural stability to create materials with improved performance characteristics .

Analytical Chemistry

3-(2-Chlorophenyl)isoxazol-5-amine serves as a reference standard in analytical methods, contributing to:

-

Quality control procedures in pharmaceutical manufacturing

-

Quantification of related compounds in complex mixtures

-

Development of new analytical techniques for heterocyclic compounds

These applications highlight the compound's importance in ensuring accuracy and reliability in chemical analysis .

Research Developments

Recent scientific investigations have expanded our understanding of 3-(2-Chlorophenyl)isoxazol-5-amine's potential in advanced chemical synthesis and biological applications.

Synthesis of Heterocyclic Hybrids

Research published in 2024 documented the successful synthesis of phenylisoxazole quinoxalin-2-amine hybrids using compounds structurally related to 3-(2-Chlorophenyl)isoxazol-5-amine. These novel hybrids were synthesized with yields of 53-85% and characterized using various spectroscopic methods including 1H-NMR, 13C-NMR, FTIR, and HRMS analysis. The study revealed that the isoxazole moiety contributes significantly to the biological activities of these hybrid compounds .

Enantioselective Synthesis Applications

A significant advancement in synthetic methodology involves the use of 3-(2-chlorophenyl)isoxazol-5-amine in chiral phosphoric acid-catalyzed enantioselective synthesis. Research published in 2023 demonstrated that this compound participates effectively in reactions with 3-methide-3H-pyrroles to produce heterotriarylmethanes with high yields (up to 96%) and excellent enantioselectivities (up to 91% ee) .

The following excerpt highlights its role in this process:

"Similarly, when 3-(2-chlorophenyl)isoxazol-5-amine was reacted with methyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylates bearing electron-withdrawing or electron-donating groups at the para and meta positions of the phenyl group, the corresponding products 3j–3l were resulted in excellent yields (90–96%) and good enantioselectivities (80–91% ee)" .

| Hazard Category | Classification |

|---|---|

| GHS Pictogram | Acute Toxicity |

| Signal Word | Danger |

| Hazard Statement | H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral] |

| Hazard Class | Acute Toxicity Category 3 (97.5%) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume